molecular formula C7H14ClNO2 B196142 (3-Carboxyallyl)trimethylammonium chloride CAS No. 6538-82-5

(3-Carboxyallyl)trimethylammonium chloride

Cat. No.: B196142
CAS No.: 6538-82-5
M. Wt: 179.64 g/mol
InChI Key: PUKNFWRLBQXPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Carboxyallyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C7H14ClNO2 It is known for its role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Carboxyallyl)trimethylammonium chloride can be synthesized through the reaction of allyl chloride with trimethylamine, followed by carboxylation. The reaction typically involves the use of a solvent such as methanol or water and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Carboxyallyl)trimethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Carboxyallyl)trimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.

    Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.

    Industry: It is used in the production of polymers and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Carboxypropyl)trimethylammonium chloride
  • (3-Acrylamidopropyl)trimethylammonium chloride
  • Trimethylammonium chloride

Uniqueness

(3-Carboxyallyl)trimethylammonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

6538-82-5

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-carboxyprop-2-enyl(trimethyl)azanium;chloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H

InChI Key

PUKNFWRLBQXPFL-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC=CC(=O)O.[Cl-]

Isomeric SMILES

C[N+](C)(C)C/C=C/C(=O)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CC=CC(=O)O.[Cl-]

Appearance

Off-White Solid

melting_point

198-204°C

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Chloride;  (3-Carboxyallyl)trimethylammonium Chloride;  (3-Carboxyallyl)trimethyl-ammonium Chloride;  USP Levocarnitine Related Compound A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Carboxyallyl)trimethylammonium chloride
Reactant of Route 2
(3-Carboxyallyl)trimethylammonium chloride
Reactant of Route 3
Reactant of Route 3
(3-Carboxyallyl)trimethylammonium chloride
Reactant of Route 4
Reactant of Route 4
(3-Carboxyallyl)trimethylammonium chloride
Reactant of Route 5
(3-Carboxyallyl)trimethylammonium chloride
Reactant of Route 6
(3-Carboxyallyl)trimethylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.